molecular formula C20H22O4 B14419845 2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate CAS No. 82408-96-6

2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate

Cat. No.: B14419845
CAS No.: 82408-96-6
M. Wt: 326.4 g/mol
InChI Key: BWJWOGDFSIIEPM-UHFFFAOYSA-N
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Description

2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate is an organic compound that belongs to the class of phenoxy derivatives It is characterized by the presence of a phenoxy group attached to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate typically involves the reaction of 4-methylacetophenone with 4-hydroxyphenethyl acetate in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylacetophenone: A precursor in the synthesis of 2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate.

    Phenoxyacetic acid: Another phenoxy derivative with different functional groups.

    Ethyl acetate: A simple ester used in the synthesis of the compound.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

82408-96-6

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

2-[4-[3-(4-methylphenyl)-3-oxopropyl]phenoxy]ethyl acetate

InChI

InChI=1S/C20H22O4/c1-15-3-8-18(9-4-15)20(22)12-7-17-5-10-19(11-6-17)24-14-13-23-16(2)21/h3-6,8-11H,7,12-14H2,1-2H3

InChI Key

BWJWOGDFSIIEPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)OCCOC(=O)C

Origin of Product

United States

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